CGP 20712 dihydrochloride

Descripción

Propiedades

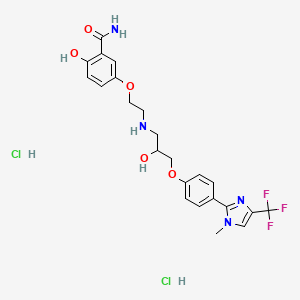

IUPAC Name |

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURFQCFKYNMIQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CGP 20712 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenergic receptor, a class of G protein-coupled receptors pivotal in cardiovascular function. Its primary mechanism of action involves competitive binding to the β1-adrenoceptor, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine. This blockade of the canonical Gs-protein/adenylyl cyclase/cAMP pathway makes CGP 20712 a valuable tool in cardiovascular research and a reference compound for the development of new β1-selective drugs. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction

β1-adrenergic receptors (β1-ARs) are predominantly located in the heart, kidneys, and adipocytes.[1] Their activation is a key component of the sympathetic nervous system's "fight or flight" response, leading to increased heart rate, contractility, and renin release.[1] Dysregulation of β1-AR signaling is implicated in various cardiovascular pathologies, making them a critical target for therapeutic intervention. CGP 20712 dihydrochloride has emerged as a cornerstone research tool due to its exceptional selectivity for the β1-AR subtype over β2- and β3-ARs. This high selectivity allows for the precise dissection of β1-AR-mediated physiological and pathological processes.

Mechanism of Action

The principal mechanism of action of CGP 20712 dihydrochloride is competitive antagonism at the β1-adrenergic receptor.[2] By occupying the ligand-binding site, it prevents the binding of endogenous agonists such as epinephrine and norepinephrine. This, in turn, inhibits the conformational change in the receptor necessary for the activation of the associated heterotrimeric Gs protein.

The canonical signaling pathway of the β1-AR involves the following steps, which are effectively blocked by CGP 20712:

-

Agonist Binding: Under normal physiological conditions, catecholamines bind to the β1-AR.

-

Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium, enhanced contractility (inotropy), and an increased heart rate (chronotropy).[3]

CGP 20712 dihydrochloride, by preventing the initial agonist binding, halts this entire cascade at its inception.

Quantitative Data

The potency and selectivity of CGP 20712 have been extensively characterized. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of CGP 20712

| Parameter | Value | Receptor/System |

| IC₅₀ | 0.7 nM | β1-adrenoceptor |

| Ki | 0.3 nM | β1-adrenoceptor |

Table 2: Selectivity of CGP 20712

| Receptor Subtype Comparison | Selectivity Fold | Reference |

| β1 vs. β2 | ~10,000-fold | [4] |

| β1 vs. β2 | 501-fold | [1][5] |

| β1 vs. β3 | 4169-fold | [1][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CGP 20712 dihydrochloride.

Radioligand Binding Assay for Determining Binding Affinity (IC₅₀ and Ki)

This protocol is adapted from studies quantifying β-adrenoceptor density and affinity.[6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of CGP 20712 for the β1-adrenoceptor.

Materials:

-

Membrane preparations from cells or tissues expressing β1-adrenoceptors (e.g., rat ventricular membranes).

-

Radioligand: [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol ([¹²⁵I]-ICYP).

-

CGP 20712 dihydrochloride.

-

Non-selective antagonist for determining non-specific binding (e.g., propranolol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of CGP 20712 dihydrochloride (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CGP 20712.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the antagonist effect of CGP 20712 on agonist-induced cAMP production.[10]

Objective: To determine the functional antagonism of CGP 20712 by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cells expressing β1-adrenoceptors (e.g., CHO cells stably expressing human β1-AR).

-

β-adrenergic agonist (e.g., isoproterenol).

-

CGP 20712 dihydrochloride.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or luciferase reporter assay).

Procedure:

-

Cell Culture: Plate the β1-AR expressing cells in a 96-well plate and grow to near confluence.

-

Pre-incubation with Antagonist: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of CGP 20712 dihydrochloride for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.

-

Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., the EC₈₀ of isoproterenol) to the wells and incubate for a further period (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the stimulation by removing the media and lysing the cells with the provided lysis buffer.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of CGP 20712.

-

Fit the data to a dose-response curve to determine the IC₅₀ of CGP 20712 for the inhibition of agonist-stimulated cAMP production.

-

Visualizations

Signaling Pathway Diagram

Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by CGP 20712.

Experimental Workflow Diagram

References

- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 20712 Dihydrochloride: A Technical Guide to a Highly Selective β1-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a potent and highly selective β1-adrenergic receptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenoceptor over the β2- and β3-adrenoceptor subtypes allows for the precise investigation of β1-adrenergic signaling pathways and the development of targeted therapeutics. This technical guide provides an in-depth overview of CGP 20712, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its characterization, and a visual representation of the associated signaling cascades.

Introduction

The sympathetic nervous system, through the release of catecholamines like norepinephrine and epinephrine, plays a critical role in regulating cardiovascular function. These effects are mediated by adrenergic receptors, which are classified into α and β subtypes. The β-adrenergic receptors are further divided into β1, β2, and β3 subtypes, each with distinct tissue distribution and physiological roles. β1-adrenergic receptors are predominantly found in the heart, kidneys, and fat cells.[1] Their activation in the heart leads to increased heart rate, contractility, and cardiac output.[1] Consequently, antagonists that selectively block β1-adrenergic receptors are of significant therapeutic interest for managing cardiovascular conditions such as hypertension, ischemic heart disease, and heart failure.

CGP 20712 has emerged as a gold-standard research tool due to its exceptional selectivity for the β1-adrenoceptor. This high selectivity minimizes off-target effects on β2-adrenoceptors, which are prevalent in bronchial and vascular smooth muscle, thereby reducing the risk of side effects like bronchospasm.

Mechanism of Action

CGP 20712 dihydrochloride functions as a competitive antagonist at the β1-adrenergic receptor.[2][3] It binds to the receptor with high affinity, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.[2][3] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding. The primary mechanism involves the inhibition of the Gs alpha subunit of the associated G-protein, which in turn prevents the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[1]

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of CGP 20712 is its remarkable selectivity for the β1-adrenoceptor. This is quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for the β1 subtype versus the β2 and β3 subtypes.

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Reference |

| Ki | 0.3 nM | - | - | - | - | [2] |

| IC50 | 0.7 nM | - | - | ~10,000-fold | - | [4][5][6] |

| Selectivity Fold | - | 501-fold | 4169-fold | 501-fold | 4169-fold | [7][8] |

Table 1: Quantitative analysis of CGP 20712 binding affinity and selectivity.

Signaling Pathways

β1-adrenergic receptors primarily signal through the canonical Gs-adenylyl cyclase-cAMP-PKA pathway. However, evidence also suggests the existence of alternative, non-canonical signaling pathways.

Canonical Gs-cAMP Signaling Pathway

Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, activating the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase to convert ATP into cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[1][9] CGP 20712 competitively blocks the initial step of this cascade.

Alternative Signaling Pathways

Recent studies have indicated that β1-adrenergic receptors can also activate signaling pathways independent of cAMP production. For instance, in striatal neurons, β1-adrenergic receptor stimulation can lead to the phosphorylation of the cAMP Response Element Binding Protein (CREB) through a receptor tyrosine kinase and the Ras/Raf/MEK/MAPK/MSK signaling pathway.[10][11] In cardiomyocytes, β1-ARs may also signal through transactivation of Epidermal Growth Factor Receptors (EGFRs).[12]

Experimental Protocols

The high selectivity of CGP 20712 makes it an essential tool for distinguishing β1- and β2-adrenoceptor populations in various tissues and cell lines. Below are detailed methodologies for key experiments used to characterize its activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CGP 20712 for β-adrenergic receptors.

Objective: To quantify the affinity of CGP 20712 for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes from cells stably expressing human β1 or β2-adrenoceptors (e.g., CHO cells).

-

Radioligand: [3H]-CGP 12177 or [125I]-Cyanopindolol.

-

CGP 20712 dihydrochloride (unlabeled competitor).

-

ICI 118,551 (for β2 non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter or gamma counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Cell membranes (e.g., 25 µg protein).

-

A fixed concentration of radioligand (e.g., [3H]-CGP 12177 at a concentration close to its Kd).

-

Increasing concentrations of CGP 20712 (e.g., from 10^-12 M to 10^-4 M).

-

For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1-10 µM propranolol) or a subtype-selective antagonist (1 µM CGP 20712A for β1 or 1 µM ICI 118551 for β2).[13]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of CGP 20712. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of CGP 20712 to antagonize agonist-induced cAMP production, providing a functional measure of its potency.

Objective: To determine the functional potency (IC50) of CGP 20712 in inhibiting β1-agonist-stimulated cAMP production.

Materials:

-

Intact cells expressing β1-adrenergic receptors (e.g., CHO or HEK cells).

-

A β-adrenergic agonist (e.g., Isoprenaline).

-

CGP 20712 dihydrochloride.

-

[3H]-adenine (for pre-labeling cellular ATP pools).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Cell lysis buffer.

-

Commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

Protocol:

-

Cell Culture and Labeling: Culture cells to confluence in 24-well plates. Pre-label the cells with [3H]-adenine in serum-free media for approximately 2 hours to incorporate the radiolabel into the cellular ATP pool.[13]

-

Pre-incubation: Wash the cells and pre-incubate with IBMX for 15 minutes to inhibit phosphodiesterases.[13]

-

Antagonist and Agonist Addition: Add increasing concentrations of CGP 20712 to the wells, followed by a fixed concentration of a β-agonist (e.g., Isoprenaline at its EC80).

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination and Lysis: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) and lyse the cells.

-

cAMP Measurement: Measure the amount of [3H]-cAMP produced using a commercial kit or by sequential Dowex and alumina column chromatography to separate [3H]-cAMP from other 3H-nucleotides.[13]

-

Data Analysis: Plot the inhibition of agonist-stimulated cAMP production against the log concentration of CGP 20712 to determine the IC50 value.

References

- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]

- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 13. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of CGP 20712 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist that has become an invaluable pharmacological tool for differentiating β-adrenergic receptor subtypes. Its high affinity for the β1-adrenoceptor, coupled with a significantly lower affinity for β2- and β3-adrenoceptors, allows for the precise investigation of β1-adrenoceptor-mediated signaling pathways and physiological functions. This technical guide provides a comprehensive overview of the pharmacology of CGP 20712 dihydrochloride, including its binding characteristics, mechanism of action, and its effects on downstream signaling cascades. Detailed experimental protocols for radioligand binding and functional assays are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate its application in research and drug development.

Core Pharmacology and Mechanism of Action

CGP 20712 is a competitive antagonist at the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its primary mechanism of action involves binding to the β1-adrenoceptor, thereby preventing the binding of endogenous catecholamines such as adrenaline and noradrenaline.[1][2] This blockade inhibits the activation of the receptor and its downstream signaling pathways.

The β1-adrenoceptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit a physiological response. By blocking the initial step of agonist binding, CGP 20712 effectively inhibits this entire signaling cascade.

Quantitative Pharmacological Data

The defining characteristic of CGP 20712 is its high selectivity for the β1-adrenoceptor. This is quantified by its dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50) at different β-adrenoceptor subtypes.

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Reference |

| Ki | 0.3 nM | - | - | - | - | [1][2] |

| IC50 | 0.7 nM | - | - | ~10,000-fold | - | [4][5] |

| pKi | 9.52 | 6.82 | 5.3 | 501-fold | 4169-fold | [6] |

| KB | 0.3 nM | - | - | - | - | [7] |

Table 1: Binding Affinity and Selectivity of CGP 20712 at Human β-Adrenoceptor Subtypes.

Signaling Pathways

The primary signaling pathway inhibited by CGP 20712 is the canonical β1-adrenoceptor-Gs-cAMP pathway. However, β1-adrenoceptors can also engage in non-canonical signaling. The following diagrams illustrate these pathways.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of CGP 20712 for the β1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the β1-adrenoceptor

-

[3H]-Dihydroalprenolol ([3H]-DHA) or other suitable radioligand

-

CGP 20712 dihydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express β1-adrenoceptors.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

A fixed concentration of [3H]-DHA (typically at its Kd).

-

Increasing concentrations of CGP 20712 (e.g., 10^-12 M to 10^-5 M).

-

For non-specific binding (NSB) wells, add a high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

-

For total binding wells, add buffer instead of a competing ligand.

-

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of CGP 20712.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (Functional Assay)

This protocol measures the ability of CGP 20712 to inhibit agonist-induced cAMP production.

Materials:

-

Whole cells expressing the β1-adrenoceptor

-

CGP 20712 dihydrochloride

-

A β-adrenergic agonist (e.g., isoproterenol)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell culture medium

-

Lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treatment with Antagonist: Pre-incubate the cells with increasing concentrations of CGP 20712 for a specific time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration) to stimulate cAMP production. Also include a PDE inhibitor in this step.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of CGP 20712.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CGP 20712 for the inhibition of agonist-stimulated cAMP production.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing a GPCR antagonist like CGP 20712.

In Vivo Applications

CGP 20712 has been utilized in various in vivo studies, primarily in rodent models, to investigate the physiological roles of β1-adrenoceptors. For instance, in rats, CGP 20712 has been used to unmask the effects of β2-adrenoceptor activation by adrenaline on heart rate.[7] In such studies, CGP 20712 is typically administered systemically (e.g., via intravenous or intraperitoneal injection) at doses that selectively block β1-adrenoceptors, allowing for the observation of responses mediated by other β-adrenoceptor subtypes. The specific dosage and route of administration will depend on the animal model and the experimental question being addressed.

Conclusion

CGP 20712 dihydrochloride remains a cornerstone tool in adrenergic pharmacology. Its high potency and selectivity for the β1-adrenoceptor make it an ideal probe for dissecting the intricate roles of this receptor in health and disease. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for incorporating CGP 20712 into their experimental designs, ultimately contributing to a deeper understanding of β1-adrenoceptor biology and the development of novel therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adrenaline - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CGP 20712 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenergic receptor over the β2-adrenoceptor allows for the precise investigation of β1-adrenoceptor function and pharmacology. This technical guide provides an in-depth overview of the discovery, development, and core methodologies associated with CGP 20712 dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction

CGP 20712 was developed as a research tool to dissect the roles of β-adrenergic receptor subtypes. It is a derivative of a class of compounds known as arylethanolamines, which are known for their interaction with adrenergic receptors. The dihydrochloride salt form of CGP 20712 enhances its solubility and stability for experimental use. Its primary significance lies in its exceptional selectivity for the β1-adrenoceptor, making it a gold-standard antagonist for in vitro and in vivo studies.

Mechanism of Action

CGP 20712 dihydrochloride functions as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue. By binding to the receptor, it prevents the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the activation of the Gs alpha subunit of the associated G-protein, thereby preventing the subsequent activation of adenylyl cyclase. The result is a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a decrease in protein kinase A (PKA) activity and the downstream phosphorylation of various cellular proteins that mediate the physiological effects of β1-adrenoceptor stimulation, such as increased heart rate and contractility.

Signaling Pathway of the β1-Adrenergic Receptor and Inhibition by CGP 20712

Quantitative Data

The affinity and selectivity of CGP 20712 have been quantified in numerous studies. The following tables summarize key binding and functional parameters.

Table 1: Binding Affinity of CGP 20712

| Parameter | Receptor | Tissue/Cell Line | Radioligand | Value (nM) | Reference(s) |

| IC50 | β1-Adrenoceptor | Rat Neocortical Membranes | [3H]DHA | 0.7 | [1] |

| β2-Adrenoceptor | Rat Neocortical Membranes | [3H]DHA | ~6,700-10,000 | [1] | |

| Ki | β1-Adrenoceptor | - | - | 0.3 | [2] |

| KB | β1-Adrenoceptor | Rat Sinoatrial Node | - | 0.3 | [3] |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; KB: Equilibrium dissociation constant of an antagonist. [3H]DHA: [3H]dihydroalprenolol

Table 2: Selectivity of CGP 20712

| Selectivity Ratio (β2/β1) | Method | Value | Reference(s) |

| IC50 Ratio | Radioligand Binding | ~10,000 | [1] |

Experimental Protocols

The following sections outline the methodologies for key experiments used in the characterization of CGP 20712 dihydrochloride.

Radioligand Competition Binding Assay

This assay determines the affinity of CGP 20712 for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki of CGP 20712 for β1 and β2-adrenoceptors.

Materials:

-

Membrane Preparation: From tissues or cells expressing β-adrenoceptors (e.g., rat neocortex, CHO cells transfected with human β1 or β2 receptors).

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist.

-

Competitor: CGP 20712 dihydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 1 µM propranolol).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in incubation buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane suspension (typically 20-50 µg of protein).

-

A fixed concentration of [3H]DHA (close to its Kd value).

-

Increasing concentrations of CGP 20712 dihydrochloride (e.g., 10-12 to 10-4 M).

-

For total binding wells, add buffer instead of CGP 20712.

-

For non-specific binding wells, add 1 µM propranolol.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CGP 20712.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of CGP 20712 to antagonize agonist-stimulated production of cAMP.

Objective: To assess the functional antagonism of CGP 20712 at β1-adrenoceptors.

Materials:

-

Membrane Preparation: As described in 4.1.

-

Agonist: A β-adrenoceptor agonist (e.g., isoproterenol).

-

Antagonist: CGP 20712 dihydrochloride.

-

Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), GTP, and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: e.g., ELISA or radioimmunoassay-based kit.

Protocol:

-

Assay Setup: Pre-incubate the membrane preparation with various concentrations of CGP 20712 dihydrochloride.

-

Stimulation: Initiate the enzymatic reaction by adding the assay buffer containing a fixed concentration of the β-agonist (e.g., the EC80 of isoproterenol).

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by heating or adding a stop solution (e.g., 0.1 N HCl).

-

Quantification: Measure the amount of cAMP produced using a suitable detection kit.

-

Data Analysis: Plot the amount of cAMP produced against the concentration of CGP 20712 to determine its inhibitory potency.

Functional Assay in Isolated Rat Atria

This ex vivo assay evaluates the effect of CGP 20712 on the physiological response of cardiac tissue to β-adrenergic stimulation.

Objective: To determine the functional antagonist potency (pA2 value) of CGP 20712 on agonist-induced chronotropy.

Materials:

-

Isolated Tissue: Spontaneously beating right atria from rats.

-

Organ Bath System: With physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.

-

Force-Displacement Transducer and Recording System.

-

Agonist: A β-adrenoceptor agonist (e.g., noradrenaline or isoproterenol).

-

Antagonist: CGP 20712 dihydrochloride.

Protocol:

-

Tissue Preparation: Isolate the right atrium from a euthanized rat and mount it in an organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate until a stable spontaneous beating rate is achieved.

-

Antagonist Incubation: Add a fixed concentration of CGP 20712 dihydrochloride to the organ bath and incubate for a set period.

-

Cumulative Concentration-Response Curve: Add the β-agonist in a cumulative manner to generate a concentration-response curve for the increase in heart rate.

-

Data Analysis:

-

Repeat the agonist concentration-response curve in the presence of several different concentrations of CGP 20712.

-

Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

Experimental and Developmental Workflow

The discovery and preclinical development of a selective β1-antagonist like CGP 20712 typically follows a structured workflow.

Preclinical Characterization Workflow for a Selective β1-Antagonist

Conclusion

CGP 20712 dihydrochloride stands as a testament to the power of selective pharmacology. Its development has provided the scientific community with an indispensable tool for elucidating the intricate roles of the β1-adrenergic receptor in health and disease. The methodologies outlined in this guide represent the fundamental assays that have established its pharmacological profile and continue to be relevant in the ongoing quest for novel therapeutics targeting the adrenergic system.

References

- 1. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Guide to CGP 20712 Dihydrochloride: A Potent Tool for G-Protein Coupled Receptor Studies

Abstract

This technical guide provides an in-depth overview of CGP 20712 dihydrochloride, a cornerstone pharmacological tool for researchers in the field of G-protein coupled receptors (GPCRs). With its high potency and remarkable selectivity as a β1-adrenoceptor antagonist, CGP 20712 dihydrochloride has become indispensable for delineating the roles of β1-adrenergic signaling in various physiological and pathophysiological processes. This document offers a comprehensive summary of its pharmacological properties, detailed experimental protocols for its application in radioligand binding and functional assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in the laboratory.

Introduction

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Within this family, the β-adrenergic receptors, particularly the β1 subtype, play a critical role in cardiovascular function, making them a key area of research in both basic science and drug development. CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenoceptor.[1][2][3][4][5] Its primary mechanism of action is the competitive binding to β1-adrenoceptors, thereby blocking the positive chronotropic and inotropic effects of endogenous catecholamines like adrenaline and noradrenaline.[6][7] What makes CGP 20712 an exceptional research tool is its profound selectivity, exhibiting an approximately 10,000-fold higher affinity for β1-adrenoceptors over β2-adrenoceptors.[1][2][3][4][5][8] This remarkable selectivity allows for the precise dissection of β1-adrenoceptor function in tissues and cells that co-express multiple β-adrenoceptor subtypes.

Pharmacological Profile of CGP 20712

The utility of CGP 20712 as a research tool is defined by its impressive binding affinity and selectivity for the β1-adrenoceptor. This section summarizes the key quantitative parameters that characterize its interaction with β-adrenergic receptor subtypes.

Chemical Properties

| Property | Value |

| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride |

| Molecular Formula | C23H25F3N4O5.2HCl |

| Molecular Weight | 567.39 g/mol |

| CAS Number | 1216905-73-5 |

| Solubility | Soluble in water to 50 mM |

Data sourced from multiple chemical suppliers.[2][3]

Binding Affinities and Potency

The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of CGP 20712 for various β-adrenoceptor subtypes. The high selectivity for the β1 subtype is evident from these values.

| Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |

| β1-adrenoceptor | Ki | 0.3 | - | [6][7] |

| β1-adrenoceptor | IC50 | 0.7 | - | [1][2][3][8] |

| β2-adrenoceptor | - | ~10,000-fold lower affinity than for β1 | - | [1][2][3][8] |

| β3-adrenoceptor | IC50 | 79,000 (for inhibition of isoproterenol) | Rat adipocytes | [9][10] |

Note: The form of CGP 20712 (e.g., dihydrochloride, mesylate) may vary between studies, but the pharmacological activity is primarily attributed to the CGP 20712 moiety.

Signaling Pathways and Experimental Workflows

To effectively utilize CGP 20712, a thorough understanding of the signaling cascade it modulates and the experimental procedures to measure this modulation is crucial.

β1-Adrenergic Receptor Signaling Pathway

Activation of the β1-adrenoceptor by an agonist initiates a signaling cascade that is fundamental to its physiological effects, particularly in cardiac myocytes. CGP 20712 acts as a competitive antagonist at the receptor level, preventing the initiation of this cascade.

Radioligand Binding Assay Workflow

Radioligand binding assays are fundamental for characterizing the affinity of ligands for their receptors. CGP 20712 is frequently used in competition binding assays to determine the affinity of other compounds for the β1-adrenoceptor or to quantify the proportion of β1- and β2-adrenoceptors in a tissue sample.

Functional Assay Workflow (cAMP Measurement)

Functional assays measure the physiological response to receptor activation or blockade. A common functional assay for β1-adrenoceptors involves measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the signaling pathway.

Detailed Experimental Protocols

The following protocols provide a starting point for utilizing CGP 20712 dihydrochloride in key experimental paradigms. Optimization may be required depending on the specific cell or tissue system.

Protocol for Radioligand Competition Binding Assay

This protocol describes a competition binding assay using [3H]dihydroalprenolol ([3H]DHA) as the radioligand to determine the Ki of CGP 20712 for the β1-adrenoceptor.

Materials:

-

Cell membranes expressing β1-adrenoceptors

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA)

-

Competitor: CGP 20712 dihydrochloride

-

Non-specific binding control: Propranolol (10 µM)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.[3]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or 10 µM propranolol (for non-specific binding) or varying concentrations of CGP 20712.

-

50 µL of [3H]DHA at a concentration close to its Kd.

-

150 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[3]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of CGP 20712.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Protocol for Functional Antagonism Assay (cAMP Measurement)

This protocol outlines the determination of the potency of CGP 20712 as an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Whole cells expressing β1-adrenoceptors

-

Cell culture medium

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4

-

Agonist: Isoproterenol

-

Antagonist: CGP 20712 dihydrochloride

-

cAMP assay kit (e.g., TR-FRET or ELISA-based)

Procedure:

-

Cell Culture: Seed cells into a 96-well plate and grow to near confluency.

-

Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of CGP 20712 dihydrochloride (or vehicle control) for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit. Measure the intracellular cAMP concentration according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of CGP 20712.

-

Determine the IC50 value of CGP 20712 for the inhibition of agonist-stimulated cAMP production.

-

To determine the pA2 value, perform Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of CGP 20712. The dose ratios are then calculated and a Schild plot is constructed (log(dose ratio - 1) vs. log[Antagonist]). The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency.[12][13][14]

-

Conclusion

CGP 20712 dihydrochloride remains an invaluable tool for researchers investigating the pharmacology and physiology of β1-adrenergic receptors. Its high potency and exceptional selectivity allow for precise and reliable characterization of β1-adrenoceptor function in a variety of experimental systems. The detailed protocols and visual aids provided in this guide are intended to empower researchers to effectively employ this potent antagonist in their studies of GPCR signaling, ultimately contributing to a deeper understanding of adrenergic biology and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-techne.com [bio-techne.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. immunomart.com [immunomart.com]

- 11. Membrane Preparation and Radioligand Binding [bio-protocol.org]

- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 14. neuron.mefst.hr [neuron.mefst.hr]

Preliminary Investigation of CGP 20712 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular and neuroscience research. Its primary mechanism of action involves competitive binding to β1-adrenergic receptors, thereby inhibiting the downstream signaling pathways typically activated by endogenous catecholamines like adrenaline and noradrenaline.[1][2][3] This high selectivity for the β1-adrenoceptor over the β2-adrenoceptor subtype makes it particularly useful for dissecting the specific physiological roles of β1-adrenergic signaling. This technical guide provides a comprehensive overview of the core effects of CGP 20712, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action and Quantitative Data

CGP 20712 dihydrochloride functions as a competitive antagonist at the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. By occupying the receptor's binding site, it prevents the binding of endogenous agonists and subsequently blocks the activation of downstream signaling cascades, most notably the adenylyl cyclase pathway.

Binding Affinity and Selectivity

The efficacy of CGP 20712 as a research tool is underscored by its high binding affinity for the β1-adrenoceptor and its remarkable selectivity over the β2-adrenoceptor.

| Parameter | Value | Receptor Subtype | Reference |

| Ki | 0.3 nM | β1-adrenoceptor | [1][2][3] |

| IC50 | 0.7 nM | β1-adrenoceptor | |

| Selectivity | ~10,000-fold over β2-adrenoceptor | β1 vs. β2 |

In Vitro and In Vivo Effects

The antagonistic properties of CGP 20712 have been demonstrated in various experimental models.

| Experimental Model | Effect | Concentration/Dose | Reference |

| Rat Sinoatrial Node | Blockade of (-)-adrenaline-induced positive chronotropic effects | 300 nM | [4] |

| Neonatal Rat Ventricular Myocytes | Inhibition of β1-mediated increases in cAMP and twitch amplitude | 5 x 10⁻⁷ M | |

| Conscious Rats | Attenuation of BAY 60-6583-induced tachycardia | 200 µg/kg bolus + 100 µg/kg/h infusion |

Signaling Pathways and Experimental Workflows

β1-Adrenergic Receptor Signaling Pathway

CGP 20712 dihydrochloride primarily impacts the canonical β1-adrenergic signaling pathway. Upon agonist binding, the β1-adrenoceptor couples to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a physiological response. CGP 20712 blocks the initial step of this cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of CGP 20712 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and pharmacology. Its ability to discriminate between β1- and β2-adrenergic receptor subtypes with high fidelity has facilitated the elucidation of their distinct physiological and pathological roles. This technical guide provides a comprehensive overview of the fundamental properties of CGP 20712 dihydrochloride, including its chemical characteristics, pharmacological profile, and mechanism of action. Detailed experimental protocols and visual representations of its engagement in cellular signaling and experimental workflows are presented to support its effective application in a research setting.

Chemical and Physical Properties

CGP 20712 dihydrochloride is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride[1] |

| Molecular Formula | C₂₃H₂₅F₃N₄O₅·2HCl |

| Molecular Weight | 567.39 g/mol [1][2] |

| CAS Number | 1216905-73-5[2][3] |

| Purity | ≥96% (HPLC)[1][2] |

| Solubility | Soluble in water (to 50 mM) and DMSO (to 10 mM)[2][3] |

| Storage | Store at +4°C[2][3]. Stock solutions can be stored at -20°C for one month or -80°C for up to six months[4]. |

Pharmacological Properties and Mechanism of Action

CGP 20712 dihydrochloride is a competitive antagonist of the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity for the β1-adrenoceptor make it a powerful tool for distinguishing its functions from those of the β2-adrenoceptor.

Binding Affinity and Selectivity

The pharmacological profile of CGP 20712 dihydrochloride is characterized by its high potency at the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor. This selectivity is crucial for its utility in research.

| Parameter | Value | Notes |

| IC₅₀ (β1-adrenoceptor) | 0.7 nM[1][4][5][6] | The half maximal inhibitory concentration for displacing a radioligand from the β1-adrenoceptor. |

| Kᵢ (β1-adrenoceptor) | 0.3 nM[7][8] | The inhibition constant, reflecting the binding affinity of the antagonist for the β1-adrenoceptor. |

| IC₅₀ (β2-adrenoceptor) | 6700 nM[6] | The half maximal inhibitory concentration for displacing a radioligand from the β2-adrenoceptor. |

| Selectivity (β1 vs. β2) | ~10,000-fold[1][4][5] | The ratio of IC₅₀ values (β2/β1) demonstrates the high selectivity of CGP 20712 for the β1-adrenoceptor. |

| Selectivity (β1 vs. β3) | ~4169-fold[9] | Exhibits high selectivity for the β1-adrenoceptor over the β3-adrenoceptor. |

Mechanism of Action

The primary mechanism of action of CGP 20712 is the competitive blockade of β1-adrenergic receptors.[7] By occupying the receptor's binding site, it prevents endogenous catecholamines like adrenaline and noradrenaline from binding and activating the receptor. This inhibition blocks the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Experimental Protocols

CGP 20712 dihydrochloride is frequently used in a variety of in vitro assays to characterize adrenergic receptor function and pharmacology.

Radioligand Competition Binding Assay to Determine β1- and β2-Adrenoceptor Populations

This protocol describes a method to quantify the relative proportions of β1- and β2-adrenoceptors in a tissue homogenate using CGP 20712 in a competition binding assay with a non-selective radioligand, such as [³H]dihydroalprenolol ([³H]DHA).

Objective: To determine the density of β1- and β2-adrenoceptors in a given tissue sample.

Materials:

-

Tissue of interest (e.g., rat neocortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]dihydroalprenolol ([³H]DHA)

-

CGP 20712 dihydrochloride

-

Non-selective β-antagonist (e.g., propranolol) for determining non-specific binding

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Competition Binding: Set up a series of tubes containing a fixed concentration of [³H]DHA and varying concentrations of CGP 20712 (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

-

Incubation: Add the membrane preparation to the tubes and incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

-

Data Analysis: The resulting data will produce a biphasic competition curve if both β1 and β2 receptors are present.[10] The high-affinity binding site corresponds to the β1-adrenoceptor, and the low-affinity site corresponds to the β2-adrenoceptor. The relative proportions of each receptor subtype can be calculated from the curve. A concentration of 100 nM CGP 20712 is often used to differentiate between the two receptor subtypes.[10][11]

Adenylate Cyclase Activity Assay in Isolated Cardiac Myocytes

This protocol outlines a general method to assess the effect of CGP 20712 on agonist-stimulated adenylate cyclase activity in isolated cardiac myocytes.

Objective: To determine the inhibitory effect of CGP 20712 on β-adrenergic agonist-induced cAMP production.

Materials:

-

Isolated cardiac myocytes

-

β-adrenergic agonist (e.g., isoproterenol)

-

CGP 20712 dihydrochloride

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Methodology:

-

Cell Treatment: Pre-incubate isolated cardiac myocytes with varying concentrations of CGP 20712 dihydrochloride.

-

Agonist Stimulation: Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) for a defined period.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit.

-

Data Analysis: Plot the concentration of cAMP produced against the concentration of CGP 20712 to determine its inhibitory potency (IC₅₀). In experiments with rat ventricular myocytes, concentrations of 10, 100, and 1000 nM CGP 20712 have been used to investigate β2-adrenoceptor-mediated adenylate cyclase activation.[6][12]

Conclusion

CGP 20712 dihydrochloride is a cornerstone pharmacological tool for the study of β1-adrenergic receptors. Its high potency and selectivity allow for the precise dissection of β1-adrenoceptor signaling pathways and the accurate quantification of receptor populations in various tissues. The experimental protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their investigations into cardiovascular physiology and pharmacology.

References

- 1. CGP 20712 dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. biotin-11-ctp.com [biotin-11-ctp.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-techne.com [bio-techne.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Role of CGP 20712 Dihydrochloride in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 dihydrochloride is a cornerstone pharmacological tool in neuroscience research, prized for its high potency and exceptional selectivity as a β1-adrenoceptor antagonist. This technical guide provides an in-depth overview of its mechanism of action, quantitative pharmacology, and critical applications in elucidating the complex roles of the β-adrenergic system in the brain. Detailed experimental protocols for its use in radioligand binding assays are provided, alongside a discussion of its application in in vivo studies. This document serves as a comprehensive resource for researchers employing CGP 20712 dihydrochloride to investigate neuronal signaling, receptor function, and the development of novel therapeutics targeting the β-adrenergic system.

Introduction: The β-Adrenergic System in Neuroscience

The β-adrenergic system, a critical component of the sympathetic nervous system, plays a pivotal role in a vast array of physiological processes, including cardiovascular function, metabolic regulation, and smooth muscle control. In the central nervous system, β-adrenoceptors are integral to modulating neurotransmission, synaptic plasticity, and higher cognitive functions. There are three main subtypes of β-adrenoceptors: β1, β2, and β3, all of which are G-protein coupled receptors. The β1-adrenoceptor is of particular interest in neuroscience due to its involvement in processes such as learning, memory, and mood regulation. Dysregulation of β1-adrenoceptor signaling has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.

CGP 20712 Dihydrochloride: Mechanism of Action

CGP 20712 dihydrochloride is a highly potent and selective competitive antagonist of the β1-adrenoceptor.[1][2][3][4] Its primary mechanism of action involves binding to the β1-adrenoceptor with high affinity, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by β1-adrenoceptor activation.

The selectivity of CGP 20712 dihydrochloride for the β1-adrenoceptor over the β2-adrenoceptor is remarkably high, with a reported selectivity of approximately 10,000-fold.[1][2][3][5] This exceptional selectivity makes it an invaluable tool for isolating and studying the specific physiological and pathological roles of the β1-adrenoceptor subtype in complex biological systems, including the brain, where multiple β-adrenoceptor subtypes are co-expressed.

Quantitative Pharmacology

The affinity and selectivity of CGP 20712 dihydrochloride have been extensively characterized in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its binding properties.

Table 1: Binding Affinity of CGP 20712 for β-Adrenoceptor Subtypes

| Parameter | Receptor Subtype | Value (nM) | Reference |

| IC50 | β1 | 0.7 | [1][2][3][5] |

| Ki | β1 | 0.3 | [6][7][8] |

| KB | β1 | 0.3 | [4] |

Table 2: Selectivity of CGP 20712

| Comparison | Selectivity Factor | Reference |

| β1 vs. β2 | ~10,000-fold | [1][2][3][5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. KB: Equilibrium dissociation constant for an antagonist.

Experimental Protocols

The high selectivity of CGP 20712 dihydrochloride makes it an ideal tool for differentiating β-adrenoceptor subtypes in vitro and in vivo.

Radioligand Binding Assay for β-Adrenoceptor Quantification

This protocol describes a competitive binding assay using [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist, to quantify β1- and β2-adrenoceptor populations in rat brain tissue, a technique for which CGP 20712 is particularly well-suited.[5]

Materials:

-

Rat brain tissue (e.g., neocortex)

-

CGP 20712 dihydrochloride

-

[3H]dihydroalprenolol ([3H]DHA)

-

Propranolol (for non-specific binding determination)

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

Set up a 96-well plate with the following in a final volume of 250 µL:

-

Total Binding: 50-120 µg of membrane protein, a fixed concentration of [3H]DHA (e.g., 1-5 nM), and Assay Buffer.

-

Non-specific Binding: 50-120 µg of membrane protein, a fixed concentration of [3H]DHA, and a high concentration of propranolol (e.g., 10 µM).

-

Competition: 50-120 µg of membrane protein, a fixed concentration of [3H]DHA, and varying concentrations of CGP 20712 dihydrochloride (e.g., 10^-12 to 10^-5 M).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold Assay Buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total and competition binding values to obtain specific binding.

-

Plot the specific binding as a percentage of the maximal binding against the log concentration of CGP 20712.

-

The resulting biphasic curve in tissues with mixed β1/β2 populations can be analyzed using non-linear regression to determine the proportion of each receptor subtype and the affinity of CGP 20712 for each site.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal. CGP 20712 dihydrochloride can be used in conjunction with this technique to investigate the role of β1-adrenoceptors in modulating neurotransmitter release.

General Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest in an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Small molecules from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected for analysis.

-

Neurotransmitter Analysis: The collected dialysate is analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

Application of CGP 20712 Dihydrochloride:

CGP 20712 dihydrochloride can be included in the aCSF perfusate to locally block β1-adrenoceptors in the vicinity of the microdialysis probe. By comparing neurotransmitter levels before and after the administration of CGP 20712, researchers can determine the influence of β1-adrenoceptor activity on the release of specific neurotransmitters.

Visualizations of Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: β1-Adrenoceptor signaling pathway and the inhibitory action of CGP 20712.

Caption: Experimental workflow for a radioligand binding assay using CGP 20712.

Conclusion

CGP 20712 dihydrochloride remains an indispensable tool for neuroscience research. Its high potency and unparalleled selectivity for the β1-adrenoceptor enable precise dissection of the roles of this receptor subtype in the central nervous system. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize CGP 20712 dihydrochloride in their studies. Further research employing this valuable pharmacological agent will undoubtedly continue to deepen our understanding of β-adrenergic signaling in both health and disease, paving the way for the development of more targeted and effective therapies for a range of neurological and psychiatric disorders.

References

- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterisation of the beta-adrenoceptor expressed by human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Foundational Research on β1-Adrenoceptor Blockade: A Technical Guide

This guide provides an in-depth overview of the foundational research concerning β1-adrenergic receptor (β1-AR) blockade. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core signaling pathways, experimental methodologies, and quantitative data essential for understanding the mechanism and effects of β1-adrenoceptor antagonists, commonly known as beta-blockers.

Introduction to β1-Adrenoceptors

β-adrenergic receptors are members of the G protein-coupled receptor (GPCR) family, crucial mediators of the sympathetic nervous system's "fight-or-flight" response.[1] They are stimulated by the endogenous catecholamines, epinephrine and norepinephrine.[1] There are three main subtypes of β-adrenoceptors: β1, β2, and β3. β1-adrenergic receptors are predominantly located in the heart and kidneys.[1]

In the heart, stimulation of β1-ARs leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][2][3] In the kidneys, their activation promotes the release of renin, a key enzyme in regulating blood pressure.[1] Given their profound cardiovascular effects, β1-adrenoceptors are a primary target for drugs used to manage conditions like hypertension, arrhythmias, heart failure, and myocardial infarction.[1][4] β1-adrenoceptor antagonists, or beta-blockers, competitively inhibit the binding of catecholamines to these receptors, thereby mitigating the effects of sympathetic stimulation on the heart.[1][2]

Signaling Pathways in β1-Adrenoceptor Blockade

The signaling of β1-adrenoceptors is complex, extending beyond the canonical Gs-protein pathway. Antagonists can modulate these pathways in distinct ways, including inverse agonism and biased signaling.

Canonical Gs-Protein Coupled Pathway

The traditionally understood pathway for β1-AR activation involves coupling to a stimulatory G protein (Gs). Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[2][5][6] The second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes.[2][3][5] This cascade results in increased intracellular calcium, leading to enhanced cardiac contractility and heart rate.[2][3]

β1-blockers act as competitive antagonists at the receptor, preventing norepinephrine and epinephrine from binding and initiating this cascade.[2] This inhibition of the Gs pathway is the primary mechanism behind their therapeutic effects in reducing myocardial oxygen demand.[1]

Gαi-Protein Coupling

Emerging evidence indicates that β1-adrenoceptors can also couple to inhibitory G proteins (Gi).[6][7] This coupling is considered non-canonical and can occur under specific conditions, such as during sustained agonist stimulation or in certain pathological states like myocardial infarction.[7] Gi protein activation inhibits adenylyl cyclase, thereby reducing cAMP production, and can also activate other signaling molecules like protein kinase C (PKC).[7] This dual coupling to both Gs and Gi adds a layer of complexity to β1-AR signaling, allowing for finer control over cellular responses. Certain β-blockers may preferentially stabilize receptor conformations that favor Gi coupling, contributing to their specific pharmacological profiles.[6]

β-Arrestin-Mediated Signaling (Biased Agonism)

Beyond G protein-dependent pathways, β1-ARs can signal through β-arrestins.[8][9] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. While this classically leads to receptor desensitization and internalization, β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent pathways, such as the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[6][10][11]

The concept of "biased agonism" or "functional selectivity" describes how certain ligands can stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., β-arrestin vs. G protein).[8][9][12] Some drugs classified as β-blockers, like carvedilol, act as inverse agonists for the Gs pathway but as partial agonists for β-arrestin-mediated signaling.[8][10] This biased activity is thought to contribute to the unique therapeutic benefits of certain β-blockers in heart failure by activating cardioprotective pathways.[6][10]

Quantitative Data on β1-Adrenoceptor Antagonists

The affinity and selectivity of antagonists for the β1-adrenoceptor are critical determinants of their pharmacological effects. These properties are quantified through various in vitro assays.

Table 1: Binding Affinities (Ki) of Common β-Blockers at Human Adrenoceptors